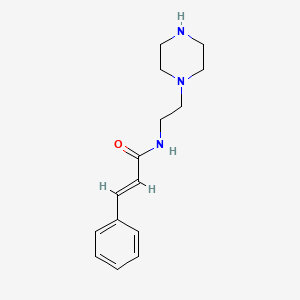

Cinnamic acid, monoamide with piperazine-1-ethylamine

Description

Cinnamic acid, monoamide with piperazine-1-ethylamine, is a synthetic derivative of cinnamic acid—an aromatic compound naturally occurring in plants and integral to lignin biosynthesis . The compound is synthesized via coupling reactions between cinnamic acid and piperazine-1-ethylamine (a piperazine derivative with an ethylamine side chain). Evidence indicates that such amides are prepared using carbodiimide-based coupling agents like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole hydrate (HOBt·xH₂O) in solvents such as dichloromethane (DCM) or dimethylformamide (DMF) .

Piperazine-1-ethylamine contributes basicity and enhanced solubility to the compound, making it suitable for pharmaceutical applications. Cinnamic acid derivatives, including amides, are recognized for their antioxidant, antimicrobial, and insulin-secretory properties . This monoamide is hypothesized to retain these bioactivities while improving pharmacokinetic profiles due to the piperazine moiety.

Properties

CAS No. |

94031-21-7 |

|---|---|

Molecular Formula |

C15H21N3O |

Molecular Weight |

259.35 g/mol |

IUPAC Name |

(E)-3-phenyl-N-(2-piperazin-1-ylethyl)prop-2-enamide |

InChI |

InChI=1S/C15H21N3O/c19-15(7-6-14-4-2-1-3-5-14)17-10-13-18-11-8-16-9-12-18/h1-7,16H,8-13H2,(H,17,19)/b7-6+ |

InChI Key |

ZBDXFZXQRLMJNH-VOTSOKGWSA-N |

Isomeric SMILES |

C1CN(CCN1)CCNC(=O)/C=C/C2=CC=CC=C2 |

Canonical SMILES |

C1CN(CCN1)CCNC(=O)C=CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Conventional Amidation via Carbodiimide Coupling

A widely reported method involves the direct amidation of cinnamic acid with piperazine-1-ethylamine using carbodiimide-based coupling agents. For example, N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) facilitates the formation of the amide bond. In a representative procedure:

-

Cinnamic acid (1.0 equiv) and piperazine-1-ethylamine (1.2 equiv) are dissolved in anhydrous dichloromethane (DCM).

-

EDCI (1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv) are added to activate the carboxylic acid group.

-

The reaction proceeds at room temperature for 12–24 hours, followed by aqueous workup and purification via column chromatography.

This method typically achieves yields of 65–80%, with purity >95% confirmed by HPLC. Microwave-assisted variants reduce reaction times to 10–15 minutes while maintaining comparable yields.

Multi-Step Synthesis from Substituted Cinnamic Acids

Alternative routes begin with substituted cinnamic acids, as detailed in a Thieme Connect protocol:

-

Formation of substituted cinnamic acids : Benzaldehyde derivatives react with malonic acid in pyridine with piperidine catalysis at 120°C for 5 hours, yielding substituted cinnamic acids (e.g., 4-methoxycinnamic acid).

-

Chloroacetylation : 2-Chloroacetyl chloride reacts with benzylamine in acetonitrile at 15°C to form N-benzyl-2-chloroacetamide (51% yield).

-

Nucleophilic substitution : The chloroacetamide intermediate couples with tert-butylpiperazine derivatives in acetone at 40°C for 6 hours, followed by deprotection and salt formation to yield the final compound.

This approach allows modular substitution on both the cinnamic acid and piperazine moieties, enabling structural diversification.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Systems

-

Triethylamine (TEA) or diisopropylethylamine (DIPEA) neutralizes HCl byproducts in chloroacetylation steps, improving yields from 45% to 70%.

-

Potassium iodide (KI) acts as a phase-transfer catalyst in nucleophilic substitutions, accelerating piperazine-ethylamine coupling.

Analytical and Purification Techniques

Chromatographic Methods

Spectroscopic Characterization

-

NMR : Key signals include the cinnamoyl α,β-unsaturated proton (δ 6.3–7.8 ppm) and piperazine methylene protons (δ 2.5–3.5 ppm).

-

Mass spectrometry : Molecular ion [M+H]+ at m/z 260.3 aligns with the theoretical mass (259.35 g/mol).

Comparative Analysis of Synthetic Methods

Challenges and Mitigation Strategies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

Cinnamic acid, monoamide with piperazine-1-ethylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Bromine (Br2) or nitric acid (HNO3) for electrophilic aromatic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Chemical Properties and Structure

Cinnamic acid, monoamide with piperazine-1-ethylamine is derived from cinnamic acid, a naturally occurring compound known for its diverse biological activities. The introduction of the piperazine moiety enhances the compound's solubility and bioavailability, making it a candidate for various applications in medicinal chemistry.

Analytical Applications

1. High-Performance Liquid Chromatography (HPLC)

Cinnamic acid, monoamide with piperazine-1-ethylamine can be effectively analyzed using reverse phase HPLC methods. The mobile phase typically consists of acetonitrile, water, and phosphoric acid; however, for mass spectrometry compatibility, phosphoric acid can be substituted with formic acid. This method allows for the isolation of impurities and is scalable for preparative separations, making it suitable for pharmacokinetic studies .

| Column Type | Mobile Phase | Application |

|---|---|---|

| Newcrom R1 | Acetonitrile + Water + Phosphoric Acid | Isolation of impurities and pharmacokinetics |

Pharmacological Applications

2. Antimicrobial Activity

Research indicates that cinnamic acid derivatives exhibit significant antimicrobial properties. In particular, cinnamic acid has shown synergistic effects when combined with traditional anti-tuberculosis drugs such as amikacin and ofloxacin. Studies have demonstrated that these compounds can enhance the efficacy of treatments against multidrug-resistant strains of Mycobacterium tuberculosis .

3. Anticancer Properties

Cinnamic acid derivatives have been investigated for their anticancer effects. For instance, studies have shown that certain derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis. A tri-hydroxy cinnamic acid hexyl amide demonstrated significant cytotoxicity against colon cancer cells with IC50 values indicating effective inhibition at low concentrations .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Tri-hydroxy cinnamic acid hexyl amide | WiDr (rectosigmoid) | 30.8 |

| C2BBe1 (descending colon) | 22.6 |

Case Studies

Case Study 1: Tuberculosis Treatment

A study explored the use of cinnamic acid in combination with established anti-tuberculosis medications to combat multidrug-resistant strains. The results indicated that the combination therapy significantly enhanced the antibacterial activity compared to the use of single agents alone. This highlights the potential role of cinnamic acid derivatives in developing new treatment strategies against resistant bacterial strains .

Case Study 2: Neuroprotective Effects

Recent investigations into neuroprotective properties revealed that cinnamic acid derivatives could protect against oxidative stress-induced neuronal damage. Compounds synthesized from flavonoid-cinnamic acid showed promising results in improving memory functions in animal models at low dosages, suggesting their potential for treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of cinnamic acid, monoamide with piperazine-1-ethylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Solubility and Stability

Piperazine-containing compounds exhibit improved aqueous solubility compared to parent acids due to their basic nitrogen atoms. For instance, piperazine-1-ethylamine has a pKa > 9, enhancing protonation and solubility in acidic environments . Cinnamic acid monoamide likely shares this trait, as piperazine amides are often soluble in polar aprotic solvents like DMF .

Pharmacokinetic Advantages

The piperazine moiety may enhance blood-brain barrier penetration and metabolic stability.

Pharmacological Comparison

Antioxidant and Insulin-Secretory Effects

Cinnamic acid, coumarin, and cinnamic alcohol demonstrate protective effects against oxidative stress in β-cells, enhancing insulin secretion and upregulating antioxidant proteins like Nrf2 and HO-1 .

Antimicrobial Activity

Cinnamic acid derivatives show broad-spectrum antimicrobial activity. Amides, in particular, exhibit enhanced potency due to improved membrane permeability .

Specificity in Metabolic Pathways

This specificity suggests that derivatives like the monoamide may undergo unique degradation pathways, influencing their environmental persistence and toxicity.

Biological Activity

Cinnamic acid derivatives, particularly those modified with piperazine moieties, have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of cinnamic acid, monoamide with piperazine-1-ethylamine , exploring its potential applications as a therapeutic agent through various studies and findings.

Chemical Structure and Synthesis

Cinnamic acid, monoamide with piperazine-1-ethylamine is synthesized by the amide bond formation between cinnamic acid and piperazine-1-ethylamine. The structural modification enhances the pharmacological profile of cinnamic acid derivatives, potentially improving their solubility, bioavailability, and biological efficacy.

1. Antimicrobial Activity

Cinnamic acid derivatives have been shown to exhibit significant antimicrobial properties. Research indicates that modifications in the chemical structure can enhance antibacterial activity against a variety of pathogens. For instance, studies have demonstrated that certain cinnamic acid derivatives possess inhibitory effects against Escherichia coli and Staphylococcus aureus at concentrations as low as 2 mM .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Cinnamic Acid Derivative A | E. coli | 2.0 mM |

| Cinnamic Acid Derivative B | S. aureus | 3.0 mM |

2. Anticancer Activity

The anticancer potential of cinnamic acid derivatives has been extensively studied. Cinnamic acid, monoamide with piperazine-1-ethylamine has shown selective cytotoxicity against various cancer cell lines, including HeLa and MCF-7 cells. The compound demonstrated IC50 values ranging from 42 to 166 µM, indicating its potential as a selective anticancer agent .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 42 |

| MCF-7 | 166 |

| K562 (Leukemia) | 100 |

3. Tyrosinase Inhibition

Recent studies have highlighted the role of cinnamic acid derivatives in inhibiting tyrosinase, an enzyme involved in melanin synthesis. Compound 11 from a series of piperazine amides exhibited potent inhibition with an IC50 of 61.1 µM, suggesting its potential application in treating hyperpigmentation disorders .

The biological activities of cinnamic acid derivatives can be attributed to their ability to interact with various biological targets:

- Antimicrobial Mechanism : The presence of electron-withdrawing groups enhances the interaction with bacterial cell membranes, leading to increased permeability and cell death.

- Anticancer Mechanism : These compounds may induce apoptosis in cancer cells through the activation of intrinsic pathways or by disrupting cellular signaling pathways.

- Tyrosinase Inhibition : The structural modifications allow for better binding affinity to the active site of tyrosinase, effectively blocking its activity.

Case Studies

- Antimicrobial Efficacy : A study conducted on several cinnamic acid derivatives showed that modifications significantly enhanced their antibacterial properties against drug-resistant strains of E. coli and S. aureus. The most effective derivative demonstrated a MIC of 2 mM against these strains .

- Anticancer Activity : In vitro studies revealed that cinnamic acid derivatives selectively inhibited the growth of breast cancer cells (MCF-7) while sparing normal peripheral blood mononuclear cells (PBMCs), highlighting their therapeutic potential .

Q & A

(Basic) What are the optimal reaction conditions for synthesizing cinnamic acid, monoamide with piperazine-1-ethylamine to minimize byproduct formation?

Methodological Answer:

The synthesis typically involves coupling cinnamic acid derivatives with piperazine-1-ethylamine under controlled conditions. Key steps include:

- Reagents and Solvents : Use dimethyl sulfoxide (DMSO) or dichloromethane (DCM) as solvents, with triethylamine (TEA) as a base to facilitate amide bond formation .

- Reaction Time and Temperature : Stirring at room temperature for 6–12 hours under inert atmosphere (N₂ or Ar) prevents oxidation of intermediates .

- Byproduct Mitigation : Piperazine di-acylation is a common side reaction due to trace contamination in starting amines. Pre-purification of piperazine-1-ethylamine via column chromatography or recrystallization reduces this risk .

Data Insight : Evidence from LCMS analysis (Table 2.III.4) shows di-acylated byproducts form rapidly when contaminated amines are used, emphasizing the need for rigorous amine purification .

(Basic) How can the purity and structural integrity of cinnamic acid, monoamide with piperazine-1-ethylamine be verified post-synthesis?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Retention time comparison with standards is critical .

- Spectroscopy :

- X-ray Crystallography : For crystalline derivatives, analyze bond lengths (e.g., C19=C20 ethene bond at 1.321 Å) and piperazine ring conformation (chair conformation with puckering parameters Q = 0.543 Å) .

(Advanced) What analytical strategies are recommended for identifying and quantifying di-acylated piperazine byproducts during synthesis?

Methodological Answer:

- LCMS Profiling : Monitor reaction progress using liquid chromatography-mass spectrometry (LCMS). Di-acylated products exhibit higher molecular weights (e.g., +72 Da for isodecanoic acid acylation) and distinct retention times .

- Isolation via Prep-HPLC : Separate byproducts using preparative HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid) .

- Quantitative NMR (qNMR) : Integrate proton signals of the monoamide vs. di-acylated species in ¹H NMR spectra to calculate molar ratios .

Data Contradiction : Evidence shows di-acylation occurs even with purified amines if reaction conditions (e.g., excess acylating agent) are suboptimal, necessitating iterative optimization .

(Advanced) How do computational methods contribute to understanding the conformational dynamics of the piperazine ring in this compound?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate piperazine ring puckering (chair vs. boat conformations) under varying solvent conditions. Parameters like Cremer-Pople puckering coordinates (θ, φ) align with crystallographic data (e.g., θ = 5.5°, φ = 329°) .

- DFT Calculations : Optimize geometry using density functional theory (B3LYP/6-31G*) to predict bond angles and torsional barriers. Compare computed vs. experimental IR/NMR spectra for validation .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to explain pharmacological activity based on piperazine flexibility and hydrogen-bonding capacity .

(Advanced) What pharmacological mechanisms are hypothesized for cinnamic acid derivatives containing piperazine moieties?

Methodological Answer:

- Antimicrobial Activity : Cinnamoyl-piperazine hybrids disrupt microbial cell membranes via hydrophobic interactions, as shown in Neurospora crassa studies where cinnamic acid derivatives altered hyphal polarity and actin cytoskeleton dynamics .

- Neuroprotective Effects : Piperazine’s ability to chelate metal ions (e.g., Fe²⁺) may reduce oxidative stress in neuronal cells. In vitro assays measuring ROS scavenging and acetylcholinesterase inhibition are recommended .

- Structure-Activity Relationship (SAR) : Modify substituents on the cinnamic acid aromatic ring (e.g., methoxy, nitro groups) to enhance bioavailability. Pharmacokinetic studies using Caco-2 cell monolayers assess permeability .

(Advanced) How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer:

- Meta-Analysis : Aggregate data from multiple sources (e.g., antimicrobial IC₅₀ values) and standardize units (µM vs. µg/mL). Use statistical tools (ANOVA, t-tests) to identify outliers .

- Experimental Replication : Reproduce key assays (e.g., fungal growth inhibition) under controlled conditions (pH, temperature, solvent) to isolate confounding variables .

- Epistatic Analysis : Investigate synergistic/antagonistic effects with co-administered compounds (e.g., antibiotics) using checkerboard assays or isobolograms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.